Ethyl 2-ethyl-2-methyl-3-oxobutanoate
Overview
Description
Ethyl 2-ethyl-2-methyl-3-oxobutanoate, also known as Ethyl 3-methyl-2-oxobutyrate, is a chemical compound with the molecular formula C7H12O312. It is also known by other names such as ethyl dimethylpyruvate, ethyl 2-oxo-3-methylbutanoate, butanoic acid, 3-methyl-2-oxo-, ethyl ester, and others12.
Synthesis Analysis
Ethyl 3-methyl-2-oxobutyrate can be synthesized by reacting ethyl ethanoate (CH3COOC2H5) with sodium or sodium ethoxide3. It can also react with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds24.
Molecular Structure Analysis
The molecular weight of Ethyl 2-ethyl-2-methyl-3-oxobutanoate is 144.17 g/mol12. The InChI Key for this compound is CKTYYUQUWFEUCO-UHFFFAOYSA-N125.
Chemical Reactions Analysis
Ethyl 3-methyl-2-oxobutyrate reacts with a variety of allyl halides in the presence of indium to afford hydroxy unsaturated carbonyl compounds24. The compound shows keto-enol tautomerism3.
Physical And Chemical Properties Analysis
Ethyl 2-ethyl-2-methyl-3-oxobutanoate has a molecular weight of 144.17 g/mol12. The compound has a refractive index of n20/D 1.410 (lit.)2. It has a density of 0.989 g/mL at 25 °C (lit.)2.
Scientific Research Applications
Isotopic Labeling in Proteins
- Optimized Isotopic Labelling : Ethyl 2-ethyl-2-methyl-3-oxobutanoate is utilized in the optimized isotopic labeling of isoleucine-γ2 methyl groups for NMR studies of high molecular weight proteins. This process enhances magnetization transfer in large proteins, aiding in structural analysis (Ayala et al., 2012).
Synthesis of Novel Compounds
- Synthesis of Pyrazole Derivatives : The compound plays a role in the synthesis of novel pyrazole derivatives, contributing to advancements in chemical synthesis techniques (Naveen et al., 2021).
- Production of Trifluoromethyl Heterocycles : It serves as an intermediate in the synthesis of various trifluoromethyl heterocycles, showcasing its versatility in organic synthesis (Honey et al., 2012).
Asymmetric Reduction by Fungi
- Fungal-mediated Asymmetric Reduction : This chemical is reduced by specific fungi to produce corresponding alcohols with high enantiomeric excess, demonstrating its importance in biochemistry and microbiology (Iwamoto et al., 2000).
Structural and Activity Analysis
- Crystal and Molecular Structure Studies : Studies involving ethyl 2-ethyl-2-methyl-3-oxobutanoate also focus on determining crystal and molecular structures, which are crucial for understanding its chemical properties and potential applications (Kariyappa et al., 2016).
Marine Microalgae Reduction
- Marine Microalgae Application : The compound is also reduced by marine microalgae, showcasing its utility in marine biotechnology and enzymatic studies (Ishihara et al., 2001).
Safety And Hazards
Ethyl 2-ethyl-2-methyl-3-oxobutanoate has low toxicity, with a median lethal dose (rat, oral) of 3.98G/kG7. It’s recommended to wear suitable gloves, protective clothing, and eye protection when handling this compound8. It’s also recommended to take precautionary measures against static discharge9.
Future Directions
Ethyl 2-ethyl-2-methyl-3-oxobutanoate can be employed in the synthesis of coumarin derivatives via Pechmann condensation10. It undergoes dehydration to yield conjugated alkynyl and allenyl esters10. It was also used in the synthesis of (2 SR,4 SR)-5 (S)- (N - Boc)-amino-6-cyclohexyl-4-hydoxy-2-isopropyl hexanoic acid2.
properties
IUPAC Name |
ethyl 2-ethyl-2-methyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-5-9(4,7(3)10)8(11)12-6-2/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMTWESXONQJPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342501 | |
Record name | Ethyl 2-Ethyl-2-methylacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethyl-2-methyl-3-oxobutanoate | |
CAS RN |
33697-53-9 | |
Record name | Ethyl 2-Ethyl-2-methylacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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